molecular formula C9H4ClNO4 B2756258 2-chloro-2-nitro-1H-indene-1,3(2H)-dione CAS No. 90415-25-1

2-chloro-2-nitro-1H-indene-1,3(2H)-dione

Cat. No. B2756258
CAS RN: 90415-25-1
M. Wt: 225.58
InChI Key: RIZXHLXOTDUKKJ-UHFFFAOYSA-N
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Description

2-chloro-2-nitro-1H-indene-1,3(2H)-dione (abbreviated as 2CND) is a heterocyclic compound belonging to the family of compounds known as nitroindenes. It is a compound with a wide range of applications in research and industry. It is used as a reagent in organic synthesis, as a catalyst in industrial processes, and as a source of nitrogen for the synthesis of various compounds. 2CND is also used in the field of pharmacology as a drug target.

Scientific Research Applications

Molecular Structure and Vibrational Study

Research has been dedicated to understanding the molecular structure and vibrational aspects of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione and its derivatives. Studies have employed density functional theory (DFT) calculations to determine equilibrium geometries, harmonic frequencies, and to analyze the reactivity and polarity of these molecules. For instance, a study on the structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione provided insights into their non-planar optimized molecules, supporting the more reactive and polar nature of the 1H-indene-1,3(2H)-dione derivative compared to its hydrocarbon counterpart (Prasad et al., 2010).

Synthesis of Heteroleptic Complexes

The synthesis and characterization of new heteroleptic complexes, particularly those involving nickel, have been explored. These complexes have shown promising applications in electrocatalytic oxygen evolution studies. For example, heteroleptic [Ni(ii) 1,1-dithiolate-phosphine] complexes have been synthesized, characterized, and their electrocatalytic properties for oxygen evolution reaction (OER) investigated, highlighting potential applications in catalysis and energy conversion (Kushwaha et al., 2020).

Green Synthesis Approaches

There is an ongoing interest in the development of green and efficient synthesis methods for derivatives of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione. A noteworthy example includes the ultrasound-assisted synthesis of its derivatives, presenting an environmentally benign approach that utilizes ethanol as a solvent and offers advantages such as good yields, straightforward work-up, and the use of cost-effective catalysts (Ghahremanzadeh et al., 2011).

Photophysical Properties and Applications

Investigations into the photophysical properties of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione derivatives have been conducted, exploring their potential as photosensitizers. Studies on heteroleptic dithiolate–dppf complexes of Ni(II) and Pd(II) have revealed their luminescent characteristics and their efficiency in light to electrical energy conversion, underscoring their utility in photovoltaic and photochemical applications (Manar et al., 2017).

properties

IUPAC Name

2-chloro-2-nitroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO4/c10-9(11(14)15)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZXHLXOTDUKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)([N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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